molecular formula C9H12BF3KN B2949220 Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate CAS No. 1988699-55-3

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate

Cat. No. B2949220
CAS RN: 1988699-55-3
M. Wt: 241.11
InChI Key: QCAURXKDHUCWDK-UHFFFAOYSA-N
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Description

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate is a chemical compound with the CAS Number: 1988699-55-3 . It has a molecular weight of 241.11 and its IUPAC name is potassium {4-[(dimethylamino)methyl]phenyl}(trifluoro)borate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BF3N.K/c1-14(2)7-8-3-5-9(6-4-8)10(11,12)13;/h3-6H,7H2,1-2H3;/q-1;+1 . This indicates that the compound consists of a boron atom (B) surrounded by three fluorine atoms (F3), attached to a phenyl ring with a dimethylamino methyl group attached at the 4th position. The entire structure is ionically bonded to a potassium atom (K).


Chemical Reactions Analysis

As mentioned earlier, this compound is often used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize organic compounds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

potassium;[4-[(dimethylamino)methyl]phenyl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BF3N.K/c1-14(2)7-8-3-5-9(6-4-8)10(11,12)13;/h3-6H,7H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAURXKDHUCWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CN(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BF3KN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate

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